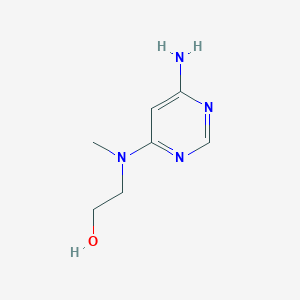

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol

Description

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol (CAS: 1392237-64-7) is a pyrimidine derivative characterized by a 6-aminopyrimidine core linked to an ethanolamine moiety via a methyl-substituted amino group. Its molecular formula is C₇H₁₂N₄O, with a molecular weight of 168.20 g/mol . The compound is commercially available at 95% purity and is typically stored under inert conditions at 2–8°C . Its structure combines the hydrogen-bonding capacity of the pyrimidine amine with the hydrophilicity of the ethanolamine chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Propriétés

IUPAC Name |

2-[(6-aminopyrimidin-4-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLYPIMBHAAFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amination Reactions

Amination reactions are crucial in synthesizing compounds with amino groups. For example, the synthesis of 2-aminopyridine-4-methanol involves the amination of 2-chloropyridine-4-methanol using ammonia in the presence of a catalyst like cuprous bromide under high pressure and temperature conditions.

Suzuki Coupling

Suzuki coupling is another important method used in organic synthesis, particularly for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Analysis of Related Compounds

Biological Activity

Compounds with similar structures, such as triazines, have shown promising biological activities, including antiproliferative effects against cancer cell lines. The modification of substituents on these scaffolds can significantly impact their biological activity.

Chemical Properties

The chemical properties of these compounds, such as solubility and stability, are influenced by the nature of their substituents. For instance, the presence of amino groups can enhance solubility in aqueous solutions.

Data Tables for Related Compounds

Given the lack of specific data for 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol, the following table illustrates the antiproliferative activity of related triazine compounds:

| Compound | R1 | R2 | IC50 (µM) - HCT-116 | IC50 (µM) - MCF-7 |

|---|---|---|---|---|

| A1 | -Et | -Pr-i | 2.95 ± 0.19 | 4.45 ± 0.40 |

| A2 | -Pr-i | -Pr-i | 9.54 ± 1.13 | >10 |

| A3 | 9.89 ± 0.60 | >10 | ||

| B1 | -CH3 | 2.29 ± 0.44 | 3.60 ± 0.40 | |

| B2 | 1.89 ± 0.14 | 1.95 ± 0.08 | ||

| B18 | 0.68 ± 0.01 | 1.58 ± 0.12 | ||

| B19 | 0.79 ± 0.03 | 1.55 ± 0.15 |

Analyse Des Réactions Chimiques

Types of Reactions

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted products.

Applications De Recherche Scientifique

Chemical Properties and Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of oxides.

- Reduction : Producing amines and other reduced derivatives.

- Substitution : Where functional groups can be replaced by other groups.

These reactions typically require specific reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride), conducted under controlled temperature and pressure conditions to ensure high efficiency and selectivity.

Organic Synthesis

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is utilized as a building block in organic synthesis. Its structure allows chemists to create new chemical entities that may exhibit novel properties or biological activities. The compound's versatility makes it valuable for developing pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is employed to investigate molecular interactions and biological pathways. Its ability to bind with enzymes and receptors enables researchers to explore its role in various cellular processes, potentially leading to insights into disease mechanisms.

Medicinal Chemistry

The compound is being explored for its therapeutic properties. It may serve as a precursor in the development of drugs targeting specific diseases, particularly those involving the modulation of enzyme activity or receptor interactions. Ongoing studies focus on its efficacy and safety profiles in preclinical models.

Industrial Applications

In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties make it suitable for applications in polymers, coatings, and other materials where specific chemical characteristics are desired.

Case Study 1: Anticancer Properties

Research has indicated that derivatives of aminopyrimidine compounds exhibit anticancer activity by inhibiting specific kinases involved in tumor growth. A study highlighted the synthesis of a series of compounds based on this compound, demonstrating potent inhibition against cancer cell lines while maintaining low toxicity levels in normal cells.

Case Study 2: Enzyme Inhibition

A recent investigation into the inhibition of certain enzymes involved in metabolic pathways found that this compound effectively modulates enzyme activity. The study provided insights into its mechanism of action, revealing how it can alter substrate binding affinities.

Mécanisme D'action

The mechanism of action of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the pyrimidine ring, the nature of the amino group, and the attached side chains. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The 6-amino group in the target compound enhances hydrogen-bonding interactions, critical for binding in biological systems. In contrast, the 6-chloro analog (CAS: 340742-83-8) exhibits electrophilic reactivity, making it a precursor for nucleophilic substitution reactions . The 2-methylpyrimidine derivative (CAS: 856369-62-5) shares the same molecular weight as the target compound but positions the methyl group on the pyrimidine ring instead of the aminoethyl chain. This alters steric hindrance and electronic distribution .

The 2-propyl group in C₁₀H₁₇N₃O introduces lipophilicity, which may enhance membrane permeability in drug design .

Synthetic Applications: The target compound’s ethanolamine side chain is synthetically versatile, enabling conjugation with carboxylates or participation in Mannich reactions. Its analogs with piperazine or chloro groups (e.g., CAS: 1220020-02-9) are intermediates in kinase inhibitor synthesis . Complex derivatives in , such as fluorophenyl- and cyclopropyl-containing pyrimidines, highlight the scaffold’s utility in oncology therapeutics .

Activité Biologique

Introduction

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring, which is known for its diverse biological activities. The presence of amino and hydroxyl groups suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₅O |

| Molecular Weight | 167.21 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb), suggesting a potential role in treating tuberculosis infections. The mechanism appears to involve inhibition of key metabolic pathways in the bacteria, although the specific targets remain to be fully elucidated .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. Compounds related to this compound exhibited comparable IC₅₀ values to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been a focal point of research. Recent findings suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications at specific positions on the pyrimidine ring can significantly enhance or diminish activity against various targets. For instance, introducing electron-donating groups at particular sites has been linked to increased COX-2 inhibition .

Case Study 1: Antitubercular Activity

A study investigating a series of pyrimidine carboxamide derivatives found that certain compounds demonstrated potent antitubercular activity with minimal cytotoxicity. The lead compound from this series was identified as having a novel mechanism of action distinct from existing tuberculosis treatments, highlighting the therapeutic potential of this compound analogs .

Case Study 2: Anti-inflammatory Efficacy

In a comparative study on anti-inflammatory agents, several pyrimidine derivatives were tested against carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation comparable to indomethacin, suggesting their potential use as anti-inflammatory agents .

Q & A

(Basic) What are optimized synthetic routes for 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol, and how can intermediates be purified?

Methodological Answer:

A two-step synthesis approach is commonly employed:

Alkylation Reaction : React 6-aminopyrimidin-4-yl derivatives (e.g., 6-amino-2-methylpyrimidin-4-ol) with methylaminoethanol in a polar solvent (e.g., ethanol or DMF) under reflux (80–100°C). Use a base like triethylamine (1:1 molar ratio) to neutralize HBr generated during alkylation .

Purification : Post-reaction, concentrate the mixture under reduced pressure and purify via silica gel column chromatography with ethyl acetate/petroleum ether (2:8 ratio) or C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product .

Key Data : Typical yields range from 85–96% when using optimized stoichiometry and reflux durations (2–24 hours) .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Recommended precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .

(Advanced) How can researchers resolve low yields during the alkylation step of the synthesis?

Methodological Answer:

Low yields often stem from incomplete alkylation or side reactions. Mitigation strategies include:

- Base Optimization : Replace triethylamine with stronger bases (e.g., lithium hydroxide) to enhance nucleophilic substitution efficiency .

- Temperature Control : Increase reaction temperature to 100–120°C to accelerate kinetics, but monitor for decomposition.

- Catalyst Screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Contradiction Analysis : reports 88% yield with triethylamine, while achieves similar results using LiOH, suggesting base selection is context-dependent .

(Advanced) What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm and ethanol chain protons at δ 3.4–3.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 198.12).

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

(Advanced) How can mechanistic studies elucidate byproduct formation during synthesis?

Methodological Answer:

- Isotopic Labeling : Introduce ¹³C-labeled methylaminoethanol to track unintended methyl group transfer via LC-MS.

- Computational Modeling : Density Functional Theory (DFT) simulations identify transition states favoring side reactions (e.g., over-alkylation).

- Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates like imine byproducts, which may form under prolonged reflux .

(Advanced) How do solvent choices impact the stereochemical outcomes of this compound?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring cis-isomer formation due to hydrogen bonding with the pyrimidine ring. In contrast, non-polar solvents (toluene) may lead to trans-isomers via steric control. Validate outcomes using X-ray crystallography or NOESY NMR .

(Advanced) What strategies improve scalability while maintaining purity in multi-gram syntheses?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions at scale.

- Recrystallization Optimization : Use ethanol/water (3:1) mixtures for high-purity crystals (>99% by HPLC).

- Process Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

(Basic) How should researchers handle conflicting solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., ethanol vs. DMSO) arise from polymorphic forms. Standardize testing via:

- Shake-Flask Method : Measure saturation solubility in triplicate at 25°C.

- X-Ray Diffraction (XRD) : Identify crystalline vs. amorphous states affecting solubility .

(Advanced) Can this compound act as a ligand in coordination chemistry, and what are the implications?

Methodological Answer:

The pyrimidine nitrogen and ethanol hydroxyl group enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:

- Catalysis : Test in Suzuki-Miyaura coupling using Pd complexes.

- Biological Probes : Develop fluorescent probes by complexing with lanthanides (e.g., Eu³⁺) .

(Basic) What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Short-Term : Store at 4°C in amber vials under nitrogen to prevent oxidation.

- Long-Term : Lyophilize and store at -20°C; stability >12 months confirmed by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.